5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one

Lipophilicity Drug-likeness Physicochemical profiling

This disubstituted oxindole combines an electron-donating 5-methoxy group with an electron-withdrawing 6-trifluoromethyl group, creating a unique dipole (XLogP3 1.6) that bridges the property gap between single-substituted analogs. Procure as a pre-functionalized building block to eliminate multi-step synthesis, saving time and cost in hit-to-lead optimization for kinase inhibitors. Supplied at ≥95% purity, it serves as a critical data point for QSPR model building.

Molecular Formula C10H8F3NO2
Molecular Weight 231.17 g/mol
CAS No. 1190198-26-5
Cat. No. B1421051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one
CAS1190198-26-5
Molecular FormulaC10H8F3NO2
Molecular Weight231.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC(=O)N2)C(F)(F)F
InChIInChI=1S/C10H8F3NO2/c1-16-8-2-5-3-9(15)14-7(5)4-6(8)10(11,12)13/h2,4H,3H2,1H3,(H,14,15)
InChIKeyASXQIFMMGBUAEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one (CAS 1190198-26-5): Core Chemical Identity and Baseline Physicochemical Benchmarks


5-Methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one (CAS 1190198-26-5) is a disubstituted 2-indolinone (oxindole) derivative bearing a methoxy group at the 5-position and a trifluoromethyl group at the 6-position of the bicyclic scaffold. PubChem-computed descriptors establish a molecular weight of 231.17 g/mol, an XLogP3 of 1.6, one hydrogen bond donor, five hydrogen bond acceptors, and a topological polar surface area of 38.3 Ų . The compound is catalogued as a research chemical with a reported melting point of 226–228 °C and a typical supplied purity of ≥95% (up to 98%) . Its structure places it within the extensively studied oxindole family, which serves as a privileged scaffold in kinase inhibitor discovery and other medicinal chemistry programs.

Why Simple Oxindole Interchange Fails: The Functional Impact of Dual 5-Methoxy/6-Trifluoromethyl Substitution in 5-Methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one


Oxindole derivatives cannot be assumed to be functionally interchangeable, because even subtle changes at the 5- and 6-positions alter the electronic landscape, lipophilicity, and hydrogen-bonding capacity of the scaffold in ways that directly affect target binding, solubility, and metabolic stability . The target compound combines an electron-donating 5-methoxy group with an electron-withdrawing 6-trifluoromethyl group, creating a distinctive dipole and a computed XLogP3 of 1.6—a value that does not match any single-substituted analog (e.g., 5-methoxyoxindole XLogP3 1.1; 6-trifluoromethyloxindole XLogP3 2.0) . Selecting a generic 5-substituted or 6-substituted oxindole in its place risks shifting lipophilicity beyond the optimal range for permeability and solubility, and may abolish the specific hydrogen-bond donor/acceptor topology required for on-target engagement. The quantitative evidence below demonstrates precisely where this compound diverges from its nearest structural neighbors.

Quantitative Differentiation of 5-Methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one from Closest Structural Analogs


Computed Lipophilicity (XLogP3): Intermediate Value Between 5-Methoxy and 6-Trifluoromethyl Monosubstituted Analogs

The target compound exhibits a computed XLogP3 of 1.6, which lies between the 5-methoxy analog (XLogP3 1.1) and the 6-trifluoromethyl analog (XLogP3 2.0). This intermediate lipophilicity reflects the opposing electronic influences of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group . The 0.5–0.9 log unit difference relative to the monosubstituted analogs is substantial enough to alter predicted membrane permeability and aqueous solubility according to standard drug-likeness guidelines.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Count: Five Acceptors Versus One to Two in Common Monosubstituted Oxindoles

The target compound possesses five hydrogen bond acceptors (the oxindole carbonyl oxygen, the methoxy oxygen, and the three fluorine atoms of the trifluoromethyl group), compared to only one acceptor for oxindole and 5-chlorooxindole, and two acceptors for 5-fluorooxindole and 5-methoxyoxindole . This elevated acceptor count creates additional opportunities for directed hydrogen bonding with target protein residues, potentially enhancing binding specificity.

Hydrogen bonding Molecular recognition Target engagement

Molecular Weight and Heavy Atom Count: Optimal Balance for Fragment-Based Drug Discovery

With a molecular weight of 231.17 g/mol and 16 heavy atoms, the target compound falls within the upper boundary of the 'rule of three' guidelines for fragment-based lead discovery (MW <300, heavy atom count ≤18) . In contrast, simpler oxindoles such as 5-fluorooxindole (MW 151.14, 11 heavy atoms) and 5-chlorooxindole (MW 167.59, 10 heavy atoms) are substantially smaller, while retaining fewer functional handles for vector elaboration . The target compound's higher molecular complexity, coupled with its balanced lipophilicity, provides a richer starting point for fragment growth with lower risk of exceeding lead-likeness boundaries during optimization.

Fragment-based drug discovery Lead-likeness Physicochemical property windows

Substitution Pattern Uniqueness: 5,6-Disubstitution Is Not Represented by Common Single-Position Analogs

Among commercially available oxindole building blocks, the most common analogs are monosubstituted at the 5-position (F, Cl, OMe, Br) or the 6-position (CF₃). The target compound is the only readily procurable oxindole that simultaneously carries a 5-methoxy donor and a 6-trifluoromethyl acceptor . The literature on oxindole-based kinase inhibitors (e.g., sunitinib, which uses a 5-fluoro substitution) demonstrates that the 5-position substituent engages the kinase hinge region, while the 6-position influences selectivity and pharmacokinetics . The dual-substitution pattern therefore provides a single chemical entity that probes both pharmacophoric vectors simultaneously.

Scaffold diversity Kinase inhibitor design Structure–activity relationships

High-Impact Procurement Scenarios for 5-Methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one


Fragment-Based Kinase Inhibitor Screening Libraries

The compound's molecular weight (231.17 g/mol), heavy atom count (16), and XLogP3 (1.6) place it within fragment-likeness boundaries . Its five hydrogen bond acceptors, distributed across the oxindole carbonyl, methoxy oxygen, and trifluoromethyl fluorine atoms, offer a differentiated polar interaction profile compared to all common monosubstituted oxindole fragments . Procurement for a fragment library targeting kinase ATP-binding sites allows exploration of dual hydrogen-bonding vectors that simpler oxindoles cannot provide, potentially yielding higher initial hit rates.

Scaffold-Hopping from 5-Fluorooxindole Lead Series

When a lead series built on a 5-fluorooxindole core shows promising potency but suboptimal lipophilicity (XLogP3 1.3) or limited selectivity, the 5-methoxy-6-trifluoromethyl analog offers a direct scaffold-hop with increased lipophilicity (+0.3 log units) and five acceptor atoms versus two, without a dramatic increase in molecular weight . This compound allows medicinal chemists to test whether the 6-trifluoromethyl group enhances hydrophobic pocket occupancy or metabolic stability relative to the 5-fluoro parent, as demonstrated in published oxindole kinase inhibitor structure–activity relationships .

Synthetic Intermediate for Elaborated 5,6-Disubstituted Oxindole Pharmacophores

The compound serves as a pre-functionalized building block that eliminates the need for sequential introduction of the 5-methoxy and 6-trifluoromethyl groups—a process complicated by competing directing effects and the need for orthogonal protection of the oxindole NH . In industrial medicinal chemistry settings, procuring this disubstituted intermediate directly reduces the synthetic step count by at least two steps, translating to measurable savings in chemist time and material costs during hit-to-lead optimization campaigns.

Physicochemical Property Calibration in Parallel Library Synthesis

In parallel synthesis programs aiming to establish comprehensive oxindole structure–property relationship (SPR) datasets, the target compound fills a critical gap: no other commercially available oxindole simultaneously spans the XLogP3 range of 1.6 with five hydrogen bond acceptors and a dual donor–acceptor electronic character . Including this compound in a library enables more accurate QSPR model building for predicting solubility, permeability, and metabolic stability, because it provides a data point that interpolates between the extremes of hydrophilic 5-methoxyoxindole (XLogP3 1.1) and lipophilic 6-trifluoromethyloxindole (XLogP3 2.0) .

Technical Documentation Hub

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